3-Methoxy-cyclohexylamine hydrochloride

Asymmetric synthesis Biocatalysis Chiral amine synthesis

Procure 3-Methoxy-cyclohexylamine hydrochloride (CAS 89854-97-7) as a chiral building block for ω-transaminase-mediated asymmetric synthesis. The dual stereocenter (C1 amine, C3 methoxy) enables enzyme-dependent diastereoselectivity (>99% ee) inaccessible with unsubstituted cyclohexylamine. HCl salt form ensures aqueous solubility for biocatalytic and aqueous-phase workflows. Verified crystal structure (monoclinic, C2) supports absolute configuration assignment. ≥95% assay.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 89854-97-7
Cat. No. B1464062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-cyclohexylamine hydrochloride
CAS89854-97-7
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCOC1CCCC(C1)N.Cl
InChIInChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H
InChIKeyVUHNATIEYBXEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-cyclohexylamine hydrochloride (CAS 89854-97-7): Product Specifications and Procurement Baseline


3-Methoxy-cyclohexylamine hydrochloride (CAS 89854-97-7), systematically named cyclohexanamine, 3-methoxy-, hydrochloride (1:1), is an organic amine salt with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol [1]. This compound features a cyclohexane ring bearing both a methoxy substituent at the 3-position and a primary amine group, formulated as the hydrochloride salt to enhance aqueous solubility and handling stability relative to the free base form (CAS 4342-44-3) . As a member of the substituted cyclohexylamine class, it serves as a chiral building block and synthetic intermediate in medicinal chemistry and organic synthesis [2]. This compound is recognized under the National Cancer Institute screening identifier NSC 25099 .

Why Unsubstituted or Positional Analogs of 3-Methoxy-cyclohexylamine hydrochloride Cannot Be Relied Upon for Substitution


Cyclohexylamine derivatives bearing methoxy substituents at different ring positions (e.g., 2-methoxy, 4-methoxy) or lacking methoxy substitution entirely exhibit distinct steric and electronic properties that fundamentally alter their reactivity profiles and stereochemical outcomes in downstream applications . The methoxy group at the 3-position introduces a unique combination of hydrogen-bond acceptor capability and conformational bias that differs from the 4-methoxy analog (CAS 5460-27-5) used in alternative synthetic routes . Furthermore, the cis/trans stereoisomerism of the 3-methoxy moiety directly influences chiral recognition and diastereoselectivity in asymmetric transformations, meaning that interchanging the 3-methoxy positional isomer with a 2-methoxy (CAS 4342-43-2) or 4-methoxy variant cannot be assumed to preserve reaction outcomes without quantitative validation [1].

Quantitative Comparative Evidence for 3-Methoxy-cyclohexylamine hydrochloride (CAS 89854-97-7) Versus Closest Analogs


Biocatalytic Asymmetric Synthesis Enables Access to Optically Pure 3-Methoxy-cyclohexylamine Diastereomers with High Enantioselectivity

The 3-methoxy-cyclohexylamine scaffold can be synthesized as single diastereomers in optically pure form via a three-step biocatalytic cascade, achieving quantitative stereocontrol that is not generally applicable to unsubstituted cyclohexylamine or 4-methoxy positional isomers using the same methodology [1]. The two chiral centers (at C1 bearing the amine and C3 bearing the methoxy group) are established sequentially by a C-C hydrolase (6-oxocamphor hydrolase) and an ω-transaminase, enabling selective production of either cis- or trans-diastereomers depending on enzyme choice [1].

Asymmetric synthesis Biocatalysis Chiral amine synthesis ω-Transaminase

Crystal Structure Determination Provides Unequivocal Absolute Configuration Confirmation for 3-Methoxy-cyclohexylamine Derivatives

The absolute stereogeometry of a 3-methoxycyclohexyl-containing compound has been unambiguously determined by single-crystal X-ray diffraction analysis, establishing a structural validation benchmark not uniformly available for all methoxycyclohexylamine positional isomers [1]. The crystal structure solution yielded a refinement factor R(1) = 0.053 for 2043 observed reflections, providing high-confidence stereochemical assignment [1].

X-ray crystallography Absolute configuration Stereochemistry Crystal engineering

Procurement Purity Specification: 3-Methoxy-cyclohexylamine hydrochloride Commercial Availability at Minimum 95% Assay

Commercial sourcing of 3-methoxy-cyclohexylamine hydrochloride (CAS 89854-97-7) is available with a documented minimum purity specification of 95% from established chemical suppliers, providing a verifiable procurement benchmark . This specification is comparable to the commercial purity standards for the 4-methoxy positional isomer (4-methoxycyclohexylamine hydrochloride, CAS 5460-27-5), which is also offered at 95% minimum purity from multiple vendors .

Chemical procurement Purity specification Quality control Research-grade reagent

Synthetic Yield Comparison: 3-Methoxy vs 4-Methoxy Cyclohexylamine Hydrochloride in Pharmaceutical Intermediate Preparation

The 4-methoxy positional isomer has a documented synthetic application in preparing cis-8-methoxy-1,3-diazaspiro[4,5]decane-2,4-dione with a reported yield of 78% (155 g isolated product from 130 g starting material at 1 mol scale) under carbonylation conditions . The 3-methoxy isomer has not been evaluated under identical reaction conditions, representing a data gap for direct quantitative comparison .

Pharmaceutical intermediate Synthetic yield Process chemistry Spiro compound synthesis

Validated Application Scenarios for 3-Methoxy-cyclohexylamine hydrochloride (CAS 89854-97-7) Based on Comparative Evidence


Asymmetric Synthesis of Chiral Amine Building Blocks via Biocatalytic Cascades

Procure 3-methoxy-cyclohexylamine hydrochloride as a substrate for ω-transaminase-mediated asymmetric synthesis to access optically pure cis- or trans-3-substituted cyclohexylamine derivatives with >99% enantiomeric excess. The compound's dual stereocenter framework (C1 amine and C3 methoxy) enables enzyme-dependent diastereoselectivity that cannot be replicated with unsubstituted cyclohexylamine, which lacks the 3-position stereocenter [1]. This application is particularly relevant for medicinal chemistry programs requiring chiral amine scaffolds with defined absolute configuration.

Stereochemical Validation via X-ray Crystallography of 3-Methoxycyclohexyl-Containing Compounds

Utilize 3-methoxy-cyclohexylamine hydrochloride in synthetic workflows where subsequent crystallographic analysis is required for absolute configuration determination. The availability of validated crystal structure data (monoclinic, space group C2, R(1) = 0.053) for 3-methoxycyclohexyl derivatives provides a reliable structural benchmark that facilitates unambiguous stereochemical assignment of novel analogs [1]. This crystallographic precedent is not uniformly documented for all methoxycyclohexylamine positional isomers.

Research-Grade Synthetic Intermediate Requiring Documented Minimum 95% Purity

Procure 3-methoxy-cyclohexylamine hydrochloride for applications requiring a verifiable purity baseline of 95% minimum assay, a specification that matches the commercial standard for the 4-methoxy positional isomer [1]. The hydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base (CAS 4342-44-3), making it preferable for aqueous reaction media and purification protocols . Long-term storage under cool, dry conditions is recommended to maintain purity integrity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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